molecular formula C16H20BrNO4 B13500739 2-(tert-Butyl) 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

2-(tert-Butyl) 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

Cat. No.: B13500739
M. Wt: 370.24 g/mol
InChI Key: QYLGGLINCGHZRL-UHFFFAOYSA-N
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Description

2-(tert-Butyl) 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to the isoquinoline core, along with two ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo bromination, alkylation, and esterification reactions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the isoquinoline ring or the substituents may be oxidized to form various products.

    Reduction: Reduction reactions may involve the hydrogenation of the isoquinoline ring or the reduction of the ester groups to alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Research may focus on its potential therapeutic effects and use in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit or activate certain enzymes, bind to receptor sites, or interact with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with similar properties.

    Bromoisoquinolines: Compounds with bromine substituents on the isoquinoline ring.

    Alkylated Isoquinolines: Compounds with alkyl groups attached to the isoquinoline ring.

Uniqueness

2-(tert-Butyl) 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the tert-butyl group, methyl group, bromine atom, and ester groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H20BrNO4

Molecular Weight

370.24 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl 5-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-9-10-6-5-7-12(17)11(10)8-13(18)14(19)21-4/h5-7,13H,8-9H2,1-4H3

InChI Key

QYLGGLINCGHZRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C(=CC=C2)Br

Origin of Product

United States

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